molecular formula C15H16N4O B2714054 4-(Dimethylamino)-2-(2-methoxyanilino)nicotinonitrile CAS No. 339102-71-5

4-(Dimethylamino)-2-(2-methoxyanilino)nicotinonitrile

Cat. No.: B2714054
CAS No.: 339102-71-5
M. Wt: 268.32
InChI Key: KQEXRKQXZQQHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-2-(2-methoxyanilino)nicotinonitrile is a synthetic organic compound that belongs to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-(2-methoxyanilino)nicotinonitrile typically involves the reaction of 2-chloro-4-(dimethylamino)nicotinonitrile with 2-methoxyaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom is replaced by the 2-methoxyanilino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(2-methoxyanilino)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(2-methoxyanilino)nicotinonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-2-(2-hydroxyanilino)nicotinonitrile
  • 4-(Dimethylamino)-2-(2-chloroanilino)nicotinonitrile
  • 4-(Dimethylamino)-2-(2-nitroanilino)nicotinonitrile

Uniqueness

4-(Dimethylamino)-2-(2-methoxyanilino)nicotinonitrile is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties in medicinal applications.

Properties

IUPAC Name

4-(dimethylamino)-2-(2-methoxyanilino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-19(2)13-8-9-17-15(11(13)10-16)18-12-6-4-5-7-14(12)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEXRKQXZQQHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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